molecular formula C22H18ClN3O3 B2834183 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-39-3

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2834183
CAS No.: 902965-39-3
M. Wt: 407.85
InChI Key: JZSBDQVOCFYCPY-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride and 3-methoxybenzylamine.

    Formation of Intermediates: The initial step involves the formation of intermediates through nucleophilic substitution reactions. For instance, 2-chlorobenzyl chloride reacts with 3-methoxybenzylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as a base (e.g., sodium hydride), to form the pyrido[2,3-d]pyrimidine core.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and methoxylating agents like dimethyl sulfate for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site, block receptor signaling by acting as an antagonist, or interfere with nucleic acid function by intercalation or binding.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.

    Pyrido[4,3-d]pyrimidines: Another class with a different arrangement of the pyrimidine ring.

    Pyrido[3,2-d]pyrimidines: These compounds also have a pyridopyrimidine core but with variations in the ring fusion.

Uniqueness

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to other pyridopyrimidine derivatives.

Properties

CAS No.

902965-39-3

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.85

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN3O3/c1-29-17-8-4-6-15(12-17)13-25-20-18(9-5-11-24-20)21(27)26(22(25)28)14-16-7-2-3-10-19(16)23/h2-12H,13-14H2,1H3

InChI Key

JZSBDQVOCFYCPY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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